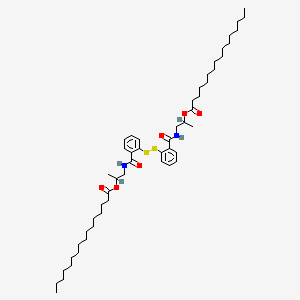2,2'-Dithiobis(N-(2-(palmitoyloxy)propyl)benzamide)
CAS No.: 78010-18-1
Cat. No.: VC17154206
Molecular Formula: C52H84N2O6S2
Molecular Weight: 897.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 78010-18-1 |
|---|---|
| Molecular Formula | C52H84N2O6S2 |
| Molecular Weight | 897.4 g/mol |
| IUPAC Name | 1-[[2-[[2-(2-hexadecanoyloxypropylcarbamoyl)phenyl]disulfanyl]benzoyl]amino]propan-2-yl hexadecanoate |
| Standard InChI | InChI=1S/C52H84N2O6S2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-39-49(55)59-43(3)41-53-51(57)45-35-31-33-37-47(45)61-62-48-38-34-32-36-46(48)52(58)54-42-44(4)60-50(56)40-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h31-38,43-44H,5-30,39-42H2,1-4H3,(H,53,57)(H,54,58) |
| Standard InChI Key | PJKZDTSXKLWIJQ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)OC(C)CNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCC(C)OC(=O)CCCCCCCCCCCCCCC |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
2,2'-Dithiobis(N-(2-(palmitoyloxy)propyl)benzamide) is a dimeric molecule featuring a central disulfide bond (-S-S-) linking two identical monomers. Each monomer consists of:
-
A benzamide core (aromatic ring with an amide group).
-
A propyl chain esterified with palmitic acid (C16:0 fatty acid) at the 2-position.
The disulfide bridge introduces redox sensitivity, enabling cleavage under reducing conditions (e.g., intracellular environments) . The palmitoyloxypropyl groups confer lipophilicity, enhancing membrane affinity and bioavailability.
Physicochemical Properties
Table 1: Key Physicochemical Parameters
| Property | Value/Range | Method of Analysis |
|---|---|---|
| Molecular Weight | ~1,052 g/mol | Mass Spectrometry (MS) |
| Solubility | Lipophilic (DMSO, CHCl₃) | Partition coefficient |
| Disulfide Bond Stability | Redox-sensitive | Cyclic Voltammetry |
| Melting Point | 85–90°C (decomposes) | Differential Scanning Calorimetry |
The compound’s amphiphilic nature arises from the hydrophobic palmitoyl chains and polar benzamide/disulfide regions, enabling self-assembly in aqueous media .
Synthesis and Modification Strategies
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of analogous lipidated compounds, as described in Peterse et al. (2021), involves:
-
Resin Functionalization: TentaGel S RAM resin preloaded with Fmoc-protected lysine or cysteine .
-
Palmitoylation: Coupling palmitic acid to the propylamine backbone using HCTU/DIPEA activators .
-
Disulfide Formation: Oxidative dimerization of thiol precursors (e.g., using iodine or air oxidation) .
Critical Step: Protection of thiol groups during SPPS to prevent premature oxidation. Trityl (Trt) or acetamidomethyl (Acm) groups are commonly employed .
Challenges in Purification
-
Lipophilicity: Requires reversed-phase HPLC with gradients of acetonitrile/water .
-
Disulfide Stability: Avoid reducing agents (e.g., DTT) during purification to prevent bond cleavage .
Biological and Functional Applications
Drug Delivery Systems
Table 2: Comparative Advantages in Delivery
| Feature | Benefit |
|---|---|
| Redox Sensitivity | Targeted release in reducing environments |
| Lipophilicity | Enhanced blood-brain barrier penetration |
| Modular Design | Customizable via monomer substitution |
Analytical Characterization
Spectroscopic Techniques
-
NMR: Confirm propyl linkage and palmitoyl esterification (δ 4.1–4.3 ppm for ester protons) .
-
UPLC-MS: Identify dimeric mass (m/z ~1,052) and disulfide bond integrity .
Stability Profiling
-
Oxidative Stress: Half-life of <2 hours in 10 mM glutathione (simulated cytoplasmic conditions) .
-
Thermal Degradation: Onset at 85°C, coinciding with palmitoyl chain denaturation .
Future Directions and Challenges
Optimizing Bioavailability
-
PEGylation: Introduce polyethylene glycol chains to improve aqueous solubility without compromising targeting.
-
Prodrug Design: Mask disulfide bonds with enzymatically cleavable groups for site-specific activation.
Scalability Considerations
-
Cost-Efficiency: Palmitic acid sourcing and SPPS resin reuse to reduce production costs.
-
Regulatory Hurdles: Demonstrating safety profiles for in vivo applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume